molecular formula C28H30N4O2S B2835173 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-4-piperidin-1-ylquinoline-2-carboxamide CAS No. 1185102-87-7

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-4-piperidin-1-ylquinoline-2-carboxamide

Cat. No. B2835173
CAS RN: 1185102-87-7
M. Wt: 486.63
InChI Key: ZABUHGTVNXFCBP-UHFFFAOYSA-N
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Description

“N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-4-piperidin-1-ylquinoline-2-carboxamide” is a research compound . It’s important to note that the exact compound you’re asking about might not have been extensively studied yet, and the information available is limited.


Synthesis Analysis

The synthesis of similar compounds often involves complex chemical processes. For instance, compounds like 3-methoxybenzamide derivatives have been synthesized through various methods, including the acylation reaction of aminophenols and benzoylchlorides in specific solvents. Another study involved the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine and benzenesulfonyl chloride under dynamic pH control at 10 using aqueous Na2CO3 .


Molecular Structure Analysis

The molecular structure of similar compounds is crucial for understanding their chemical behavior and potential applications . X-ray diffraction studies, along with DFT calculations, have been used to determine the crystal structures, demonstrating the significance of intermolecular interactions in defining the molecular geometry of these compounds .


Chemical Reactions Analysis

Compounds similar to the one you’re asking about participate in various chemical reactions, highlighting their versatile chemical properties. For example, Rh (III)-catalyzed chemodivergent annulations have been explored, showing the reactivity of such compounds under different conditions.

Scientific Research Applications

Antitumor Agents

Thieno[3,2-d]pyrimidine derivatives have been synthesized and evaluated as potent antitumor agents . These compounds have shown promising results against various cancer cell lines, indicating their potential use in cancer treatment.

Enzyme Inhibitors

These compounds have also been found to act as enzyme inhibitors . They can inhibit the activity of certain enzymes, which can be beneficial in treating various diseases where these enzymes play a crucial role.

Antibacterial Agents

N-substituted sulfonamides bearing a benzodioxane moiety have shown significant antibacterial potential . They can inhibit the growth and multiplication of various Gram-negative and Gram-positive bacterial strains, making them valuable in the development of new antibacterial drugs.

Antiproliferative Agents

Thieno[3,2-d]pyrimidine derivatives have demonstrated antiproliferative activity against various cancer cell lines . This suggests their potential use in preventing or slowing the growth of cancer cells.

Inhibitors of Lipoxygenase Enzyme

Some N-substituted sulfonamides have shown inhibitory activity against the lipoxygenase enzyme . This enzyme plays a role in the metabolism of fatty acids, and its inhibition can be beneficial in treating inflammatory diseases.

Inhibitors of Tyrosinase

Compounds with a thieno[3,2-d]pyrimidine core have been found to inhibit tyrosinase, an enzyme that plays a key role in the production of melanin . This makes them potential candidates for the development of depigmenting agents or treatments for hyperpigmentation disorders.

properties

IUPAC Name

1-[3-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]-N-(2-phenylpropyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N4O2S/c1-19-10-12-23(13-11-19)32-27(34)25-24(14-16-35-25)30-28(32)31-15-6-9-22(18-31)26(33)29-17-20(2)21-7-4-3-5-8-21/h3-5,7-8,10-14,16,20,22H,6,9,15,17-18H2,1-2H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZABUHGTVNXFCBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N=C2N4CCCC(C4)C(=O)NCC(C)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]-N-(2-phenylpropyl)piperidine-3-carboxamide

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